molecular formula C21H31ClN2O4 B2716978 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 1415390-81-6

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B2716978
CAS No.: 1415390-81-6
M. Wt: 410.94
InChI Key: GVWCYWLVIGZHQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced organic synthesis or pharmaceutical research. It contains functional groups such as benzyl, tert-butoxycarbonyl, and carboxylic acid .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the diazaspiro[4.5]decane ring system .

Scientific Research Applications

Supramolecular Chemistry

Supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including compounds similar to the one , have been studied for their unique crystal structures and interactions. The research by Graus et al. (2010) explored the relationship between molecular and crystal structures of various diazaspiro[4.5]decane derivatives. These compounds exhibit specific supramolecular arrangements without solvent molecules in their crystal lattice, emphasizing the role of substituents on the cyclohexane ring in their structural configuration (Graus et al., 2010).

Peptide Synthesis

Spirolactams, including those structurally related to 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride, have been synthesized as conformationally restricted pseudopeptides. Fernandez et al. (2002) described the synthesis of spirolactam derivatives for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their research demonstrates the potential of these compounds in mimicking specific peptide structures, contributing to the development of novel peptidomimetics (Fernandez et al., 2002).

Organic Synthesis and Catalysis

The versatility of diazaspiro[4.5]decane systems, including those related to the queried compound, is evident in their application in organic synthesis. The work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems via oxidative cyclization showcases their potential in constructing complex organic molecules, including natural product analogs and novel organic frameworks (Martin‐Lopez & Bermejo, 1998).

Material Science

Compounds with a diazaspiro[4.5]decane core are also explored in material science for their potential in forming new polymeric materials. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate how spirocyclic compounds contribute to the development of new polymeric materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have biological activity, given its structural complexity and the presence of multiple functional groups .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and work in a well-ventilated area .

Properties

IUPAC Name

2-benzyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4.ClH/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16;/h4-8,17H,9-15H2,1-3H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWCYWLVIGZHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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